2-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
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Overview
Description
2-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is a synthetic organic compound that features a unique combination of functional groups, including a brominated benzoyl group, an azetidine ring, and a triazole ring
Mechanism of Action
Target of Action
The compound contains a triazole ring and an azetidine ring. Triazole derivatives are known to exhibit a wide range of biological activities and are part of many drugs . Azetidine derivatives also have various biological activities. The specific targets would depend on the exact nature and arrangement of these groups in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the bromination of 5-methoxybenzoyl chloride to obtain 2-bromo-5-methoxybenzoyl chloride. This intermediate is then reacted with azetidine to form the azetidin-3-yl derivative. The final step involves the cyclization of the azetidin-3-yl derivative with sodium azide to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The azetidine and triazole rings can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for triazole formation, brominating agents for introducing the bromine atom, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
2-[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]oxy-5-methoxypyrimidine: This compound shares the brominated benzoyl group and methoxy substituents but differs in the presence of a piperidine ring and a pyrimidine ring.
2-Bromo-5-methoxybenzyl Bromide: This compound contains the brominated benzoyl group but lacks the azetidine and triazole rings.
Uniqueness
2-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both azetidine and triazole rings distinguishes it from other similar compounds, providing unique opportunities for chemical transformations and biological interactions.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O2/c1-20-10-2-3-12(14)11(6-10)13(19)17-7-9(8-17)18-15-4-5-16-18/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKXWDZZIRBXGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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